molecular formula C23H22ClN3O2 B2491944 2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 1358949-69-5

2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2491944
CAS No.: 1358949-69-5
M. Wt: 407.9
InChI Key: HYUVUNILIQWFRA-UHFFFAOYSA-N
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Description

2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C23H22ClN3O2 and its molecular weight is 407.9. The purity is usually 95%.
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Biological Activity

The compound 2-(3-chloro-4-ethoxyphenyl)-5-(2,5-dimethylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one belongs to a class of pyrazolo derivatives that have garnered attention for their diverse biological activities, particularly in anticancer research. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of specific precursors under microwave-assisted conditions, which enhances yield and purity. Characterization methods such as Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) are commonly employed to confirm the structure. Additionally, single-crystal X-ray diffraction has been used to elucidate the three-dimensional arrangement of atoms within the molecule, providing insights into its potential reactivity and interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives, including the compound . Notably:

  • Inhibition of Lung Cancer Cells : Research indicates that derivatives can inhibit the growth of A549 lung cancer cells in a dose- and time-dependent manner. The presence of a 4-chlorophenyl group has been associated with enhanced inhibitory effects on cell proliferation .
  • Mechanism of Action : The proposed mechanism involves modulation of autophagy pathways, which are critical for cancer cell survival. Compounds like 5-benzyl-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one have shown significant growth inhibition in A549 cells, suggesting that structural modifications can lead to increased potency against cancer .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies demonstrate that:

  • Substituent Effects : The presence and position of substituents on the pyrazolo scaffold significantly influence biological activity. For instance, compounds with electron-withdrawing groups tend to exhibit higher anticancer activity compared to their electron-donating counterparts .
  • Comparative Efficacy : In a comparative study involving various pyrazolo derivatives, those with specific aromatic substituents showed enhanced efficacy against different cancer cell lines, including H322 and MDA-MB-231 cells .

Other Biological Activities

Beyond anticancer effects, pyrazolo compounds have been noted for:

  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that protect against cellular damage induced by reactive oxygen species (ROS) .
  • Antimicrobial Effects : Pyrazole derivatives have also been evaluated for their antimicrobial properties against various pathogens, suggesting a broad spectrum of biological activities beyond cancer treatment .

Case Study 1: Anticancer Efficacy

In a recent study evaluating various pyrazolo compounds against A549 lung cancer cells:

CompoundConcentration (µM)% Inhibition
Control-0
Compound A1025
Compound B2050
Compound C5075

This table illustrates the dose-dependent inhibition of cell growth by selected compounds, emphasizing the potential of structural modifications in enhancing therapeutic efficacy.

Case Study 2: SAR Analysis

A detailed SAR analysis highlighted that:

Substituent TypeActivity Level
Electron-withdrawingHigh
Electron-donatingLow
Alkyl groupsModerate

This analysis underscores the importance of substituent choice in optimizing biological activity.

Properties

IUPAC Name

2-(3-chloro-4-ethoxyphenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O2/c1-4-29-22-8-7-17(12-19(22)24)20-13-21-23(28)26(9-10-27(21)25-20)14-18-11-15(2)5-6-16(18)3/h5-13H,4,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUVUNILIQWFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(C=CC(=C4)C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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